molecular formula C11H20NO10S2- B1241344 2-Hydroxy-2-methylpropylglucosinolate

2-Hydroxy-2-methylpropylglucosinolate

Cat. No. B1241344
M. Wt: 390.4 g/mol
InChI Key: DYAQCRHEYVANDL-PGFQGKCASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoconringiin(1-) is an hydroxy-alkylglucosinolate that is isobutylglucosinolate which has been hydroxylated at the 2-position of the isobutyl chain. It derives from an isobutylglucosinolate. It is a conjugate base of a glucoconringiin.

Scientific Research Applications

Biosynthetic Pathways

2-Hydroxy-2-methylpropylglucosinolate is involved in complex biosynthetic pathways. A study by Underhill and Kirkland (1972) revealed that its aglycone moiety is formed from valine and the methyl carbon of acetate via leucine. This indicates its role in the conversion of specific amino acids, contributing to plant metabolic processes (Underhill & Kirkland, 1972).

Plant Biochemistry

The compound has been identified in various plant species, highlighting its significance in plant biochemistry. Olsen and Sørensen (1979) developed a method for isolating glucosinolates like 2-hydroxy-2-methylpropylglucosinolate, aiding in the study of non-volatile compounds upon enzymatic hydrolysis in plants (Olsen & Sørensen, 1979). Additionally, Gmelin and Kjær (1970) reported its presence in the seeds of Reseda alba L., adding to our understanding of glucosinolate composition in different plant families (Gmelin & Kjær, 1970).

Enzymatic Interactions

Research by Xiao et al. (2014) explored the enzymatic activities in relation to compounds similar to 2-hydroxy-2-methylpropylglucosinolate, highlighting their potential in antimicrobial and cytotoxicity studies (Xiao et al., 2014).

RNA Structure Analysis

Studies like the one conducted by Merino et al. (2005) have used compounds structurally related to 2-hydroxy-2-methylpropylglucosinolate for RNA structural analysis, suggesting its potential utility in molecular biology research (Merino et al., 2005).

Enantiomeric Resolution

Nardi et al. (1993) utilized compounds similar to 2-hydroxy-2-methylpropylglucosinolate in capillary zone electrophoresis for enantiomeric resolution of specific acids, illustrating its relevance in analytical chemistry (Nardi et al., 1993).

properties

Product Name

2-Hydroxy-2-methylpropylglucosinolate

Molecular Formula

C11H20NO10S2-

Molecular Weight

390.4 g/mol

IUPAC Name

[(E)-[3-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/p-1/b12-6+/t5-,7-,8+,9-,10+/m1/s1

InChI Key

DYAQCRHEYVANDL-PGFQGKCASA-M

Isomeric SMILES

CC(C)(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC(C)(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-2-methylpropylglucosinolate
Reactant of Route 2
2-Hydroxy-2-methylpropylglucosinolate
Reactant of Route 3
2-Hydroxy-2-methylpropylglucosinolate
Reactant of Route 4
2-Hydroxy-2-methylpropylglucosinolate
Reactant of Route 5
2-Hydroxy-2-methylpropylglucosinolate
Reactant of Route 6
2-Hydroxy-2-methylpropylglucosinolate

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